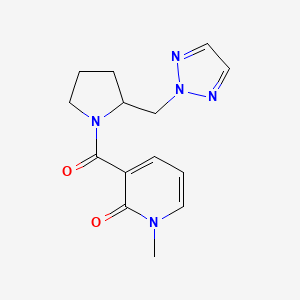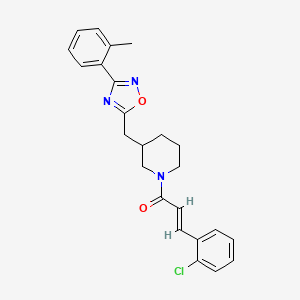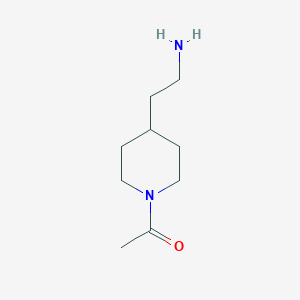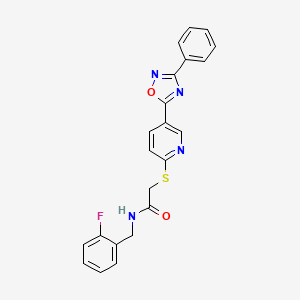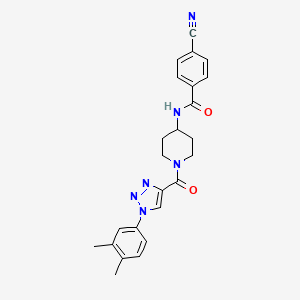
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a benzamide core, piperidine ring, and a 1H-1,2,3-triazole ring, which are significant for its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves multiple steps:
Formation of 3,4-Dimethylphenyl Azide: : Start with 3,4-dimethylaniline, which is converted to its corresponding diazonium salt using sodium nitrite and hydrochloric acid. This intermediate is then reacted with sodium azide to form 3,4-dimethylphenyl azide.
Click Reaction: : The 3,4-dimethylphenyl azide is reacted with an alkyne to form the 1H-1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Piperidine Derivative: : Preparation of the piperidine derivative involves the acylation of 4-aminopiperidine with the triazole compound, forming the desired triazole-piperidine intermediate.
Formation of Benzamide Core: : Finally, the cyano group is introduced, and the triazole-piperidine intermediate is reacted with 4-cyanobenzoyl chloride to yield this compound.
Industrial Production Methods
Large-scale production often involves optimizing the reaction conditions to improve yield and purity. This may include:
Catalyst Optimization: : Using different catalysts or co-catalysts to increase reaction efficiency.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure to favor desired reactions and minimize side products.
Purification Steps: : Employing chromatography and recrystallization techniques to achieve high-purity final products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the 3,4-dimethylphenyl group, forming corresponding phenolic derivatives.
Reduction: : The cyano group can be reduced to an amine under mild conditions using reagents such as hydrogen and a palladium catalyst.
Substitution: : Various functional groups in the molecule allow for substitution reactions. The benzamide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH₄).
Substitution Reagents: : Nucleophiles such as amines or alkoxides.
Major Products
Oxidation Products: : Phenolic derivatives.
Reduction Products: : Aminobenzamide derivatives.
Substitution Products: : Various substituted benzamides and triazole derivatives.
Applications De Recherche Scientifique
Chemistry: : Used as a building block in the synthesis of more complex molecules and for studying reaction mechanisms.
Biology: : Explored for its interactions with biological macromolecules like proteins and DNA.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials, polymers, and advanced pharmaceuticals.
Mécanisme D'action
The compound’s mechanism of action involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways: : Influencing signaling pathways, potentially modulating cellular processes like apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-cyano-N-(1-(1-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Differing in the methyl group position on the phenyl ring, potentially altering its activity and binding properties.
4-cyano-N-(1-(1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Substituting methyl groups with fluorine atoms, potentially changing its pharmacokinetic properties.
4-cyano-N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide: : Incorporating a chlorine atom, which may impact its biological activity and stability.
Uniqueness
The unique combination of the benzamide core, triazole ring, and piperidine moiety in 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide contributes to its distinct chemical and biological properties, distinguishing it from similar compounds.
This should give you a comprehensive overview of this compound. This kind of deep dive can really show off the versatility and complexity of such a compound. How do you want to use this information?
Propriétés
IUPAC Name |
4-cyano-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-16-3-8-21(13-17(16)2)30-15-22(27-28-30)24(32)29-11-9-20(10-12-29)26-23(31)19-6-4-18(14-25)5-7-19/h3-8,13,15,20H,9-12H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCWBSNGYIXVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
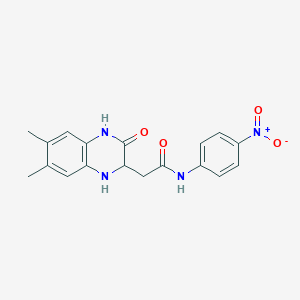
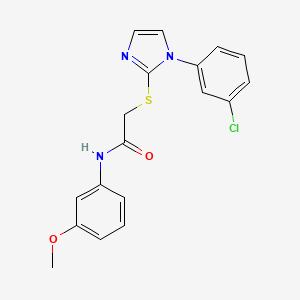
![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2849084.png)
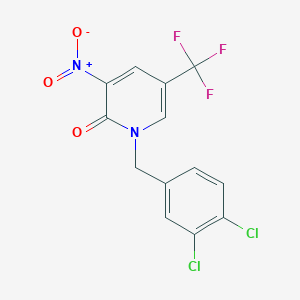
![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)
![3,4-Dichloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2849089.png)
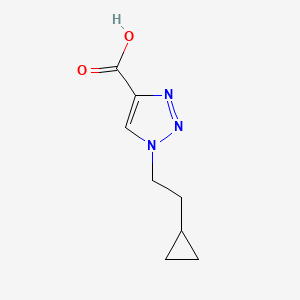
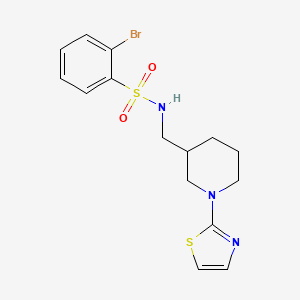
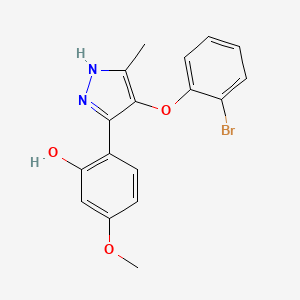
![Ethyl 2-tert-butyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2849096.png)
